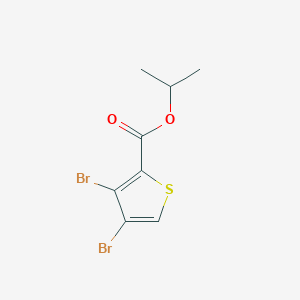
Isopropyl 3,4-dibromothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3,4-dibromothiophene-2-carboxylate: is a heterocyclic compound that contains a thiophene ring substituted with bromine atoms at the 3 and 4 positions and an isopropyl ester group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,4-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of thiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3,4-dibromothiophene-2-carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3,4-dibromothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohol derivatives.
Scientific Research Applications
Chemistry: Isopropyl 3,4-dibromothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of thiophene-based polymers and other heterocyclic compounds .
Biology and Medicine: In biological research, thiophene derivatives are investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound may be used in the development of new therapeutic agents .
Industry: In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. This compound can be employed in the fabrication of these advanced materials .
Mechanism of Action
The mechanism of action of Isopropyl 3,4-dibromothiophene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atoms and ester group play crucial roles in determining the reactivity and selectivity of the compound. The thiophene ring can participate in various electronic interactions, influencing the overall behavior of the molecule .
Molecular Targets and Pathways:
Chemical Reactions: The bromine atoms act as leaving groups in substitution reactions, while the ester group can undergo hydrolysis or reduction.
Biological Systems: Potential molecular targets include enzymes and receptors that interact with thiophene derivatives, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dibromothiophene-2-carboxylic acid: Lacks the isopropyl ester group, making it less lipophilic and potentially less reactive in certain substitution reactions.
Isopropyl 2-bromothiophene-3-carboxylate: Has a different bromination pattern, which can affect its reactivity and applications.
Isopropyl 3,4-dichlorothiophene-2-carboxylate: Substituted with chlorine atoms instead of bromine, leading to different chemical and physical properties.
Uniqueness: Isopropyl 3,4-dibromothiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine atoms and an isopropyl ester group.
Properties
Molecular Formula |
C8H8Br2O2S |
|---|---|
Molecular Weight |
328.02 g/mol |
IUPAC Name |
propan-2-yl 3,4-dibromothiophene-2-carboxylate |
InChI |
InChI=1S/C8H8Br2O2S/c1-4(2)12-8(11)7-6(10)5(9)3-13-7/h3-4H,1-2H3 |
InChI Key |
LZIJRFJMRIYSKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=CS1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside](/img/structure/B15090823.png)
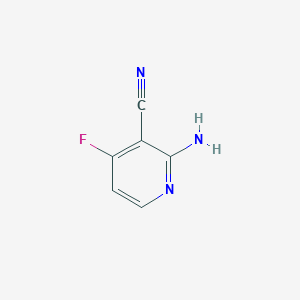
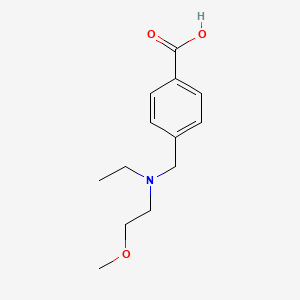
![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)
![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)
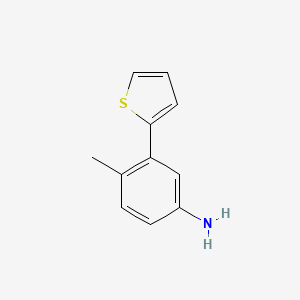
![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)
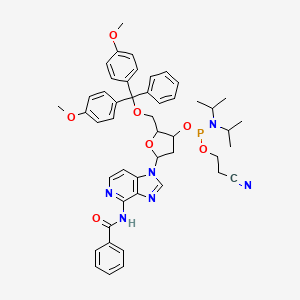
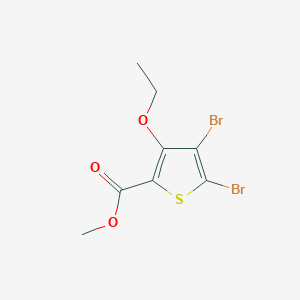
![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)
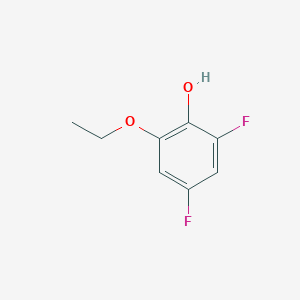
![ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate](/img/structure/B15090890.png)
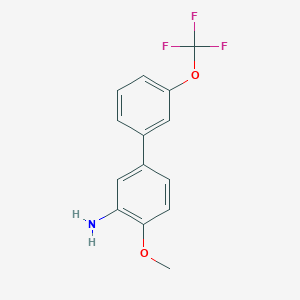
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)
